molecular formula C14H10FNO B1531106 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile CAS No. 944648-35-5

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile

Cat. No.: B1531106
CAS No.: 944648-35-5
M. Wt: 227.23 g/mol
InChI Key: OBZFKUCGZVOHJQ-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: is a chemical compound with a molecular structure that includes a fluorophenyl group, a hydroxymethyl group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile typically involves the following steps:

  • Benzonitrile Derivatization: : The starting material, benzonitrile, undergoes a derivatization reaction to introduce the hydroxymethyl group.

  • Coupling Reaction: : The final step involves a coupling reaction to combine the fluorophenyl and hydroxymethyl groups with the benzonitrile core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the hydroxymethyl group to a carboxylic acid.

  • Reduction: : Reduction of the nitrile group to an amine.

  • Substitution: : Replacement of the fluorophenyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., Pd/C) are employed.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : 4-[(3-Fluorophenyl)(carboxy)methyl]benzonitrile

  • Reduction: : 4-[(3-Fluorophenyl)(hydroxymethyl)]benzylamine

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : The fluorophenyl group can interact with various biological targets, such as enzymes or receptors.

  • Pathways: : The hydroxymethyl and nitrile groups can participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: : 4-[(2-Fluorophenyl)(hydroxy)methyl]benzonitrile, 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile

  • Uniqueness: : The position of the fluorophenyl group and the presence of the hydroxymethyl group contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[(3-fluorophenyl)-hydroxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZFKUCGZVOHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678850
Record name 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944648-35-5
Record name 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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